4'-Fluoro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile is a biphenyl derivative characterized by the presence of a fluoro group at the 4’ position, a methoxy group at the 6 position, and a carbonitrile group at the 3 position. Biphenyl derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile typically involves several key steps:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base such as potassium phosphate.
Industrial Production Methods
Industrial production of biphenyl derivatives often employs scalable methods such as continuous flow synthesis and high-throughput screening to optimize reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of aromatic rings, it can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to form the biphenyl core.
Fluorinating Agents: Such as Selectfluor for introducing the fluoro group.
Methoxylating Agents: Such as dimethyl sulfate for introducing the methoxy group.
Major Products
Scientific Research Applications
4’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: Used in the synthesis of organic light-emitting diodes (OLEDs) and liquid crystals.
Agriculture: Employed in the development of agrochemicals such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4’-Fluoro-[1,1’-biphenyl]-3-carbonitrile: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
6-Methoxy-[1,1’-biphenyl]-3-carbonitrile: Lacks the fluoro group, which may influence its pharmacokinetic properties.
Uniqueness
4’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile is unique due to the combined presence of fluoro, methoxy, and carbonitrile groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and materials science .
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-17-14-7-2-10(9-16)8-13(14)11-3-5-12(15)6-4-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFRVNVXFLUVCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.